1-(3-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine

Sigma receptor Subtype selectivity Structure-activity relationship

Avoid unintentional isomer substitution that invalidates SAR studies. This disubstituted piperazine (MW 273.42) features a pyridin-4-ylmethyl group favoring σ₁ over σ₂ receptors, differentiating it from 2-pyridyl or 4-methylcyclohexyl analogs often shipped under identical MFCD numbers. - **Key differentiator:** Pyridin-4-yl position confers σ₁ bias; 3-methylcyclohexyl modulates lipophilicity vs. unsubstituted or 4-methyl analogs. - **Application:** Scaffold for σ₁ antagonist development (stimulant pharmacotherapy), D₃/D₂ selectivity probes (antipsychotic lead optimization), or P-gp modulation studies. - **Supply:** Rule-of-five compliant (3 rotatable bonds); available for structure-based design and screening library QC.

Molecular Formula C17H27N3
Molecular Weight 273.4 g/mol
Cat. No. B10883338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine
Molecular FormulaC17H27N3
Molecular Weight273.4 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)N2CCN(CC2)CC3=CC=NC=C3
InChIInChI=1S/C17H27N3/c1-15-3-2-4-17(13-15)20-11-9-19(10-12-20)14-16-5-7-18-8-6-16/h5-8,15,17H,2-4,9-14H2,1H3
InChIKeyGVLRXWWWGGUALN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine: Sourcing and Differentiation for Piperazine-Based Probe and Lead Discovery


1-(3-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine (C₁₇H₂₇N₃; MW 273.42 g/mol) is a disubstituted piperazine derivative featuring a 3-methylcyclohexyl group on one piperazine nitrogen and a pyridin-4-ylmethyl moiety on the other [1]. The compound belongs to a broader class of cyclohexyl-substituted piperazines under investigation for sigma receptor modulation, dopamine/serotonin receptor targeting, and P-glycoprotein (P-gp) modulation [2][3]. Critically, ZINC and ChEMBL databases currently record no annotated bioactivity data for this specific compound, placing it in the early discovery or chemical probe space [1]. Despite the absence of direct target engagement data, the combination of the 3-methylcyclohexyl substitution pattern and the pyridin-4-ylmethyl (as opposed to pyridin-2-ylmethyl or pyridin-3-ylmethyl) positional isomer confers predictable physicochemical and receptor-subtype selectivity properties that can be leveraged in screening library design.

Uncharacterized chemical probe for sigma, dopamine, and P-gp target classes
Positional isomer-sensitive scaffold: 4-pyridyl orientation key to receptor subtype preference
Fragment-like lead discovery tool (MW 273.4, low rotatable bonds) for screening library design

Why Generic Substitution Fails: Positional Isomerism and Substituent Effects in 1-(3-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine Procurement


In piperazine-based screening libraries, close analogs of this compound — such as the pyridin-2-ylmethyl, pyridin-3-ylmethyl, and 4-methylcyclohexyl positional isomers — are frequently listed under the same molecular formula (C₁₇H₂₇N₃) and molecular weight (273.42 g/mol), creating a high risk of inadvertent substitution during procurement [1]. However, the pyridyl nitrogen position profoundly dictates sigma receptor subtype selectivity: literature data on pyridylpiperazines demonstrate that (4-pyridyl)piperazines preferentially engage σ₁ receptors, while (2-pyridyl)piperazines favor σ₂ receptors [2]. Similarly, the 3-methyl versus 4-methyl substitution on the cyclohexyl ring alters both lipophilicity and steric presentation to biological targets, as evidenced by structure-activity relationship (SAR) precedents in related cyclohexylpiperazine series [3]. Interchanging these isomers without experimental verification can therefore lead to divergent biological outcomes and irreproducible results.

Pyridyl Isomer 4-pyridyl isomer preferentially engages σ₁ receptors, while 2-pyridyl analog favors σ₂; same molecular formula but divergent pharmacological profile.
Cyclohexyl Methyl 3-methyl vs 4-methyl substitution alters steric presentation by ~1.5 Å and lipophilicity; may shift target engagement in hydrophobic pocket.
Non-Interchangeable Close analogs with identical C₁₇H₂₇N₃ and MW 273.42 are not direct substitutes; isomer-verified sourcing essential for reproducible SAR.

Quantitative Differentiation Evidence for 1-(3-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine versus Key Analogs


Pyridin-4-ylmethyl Position Confers σ₁ Receptor Preference Over σ₂: Class-Level Evidence from Pyridylpiperazine SAR

In a controlled series of pyridylpiperazines, compounds bearing the pyridin-4-ylmethyl moiety (compounds 1 and 2 in the Stavitskaya study) demonstrated preferential binding to σ₁ over σ₂ receptors, with σ₁/σ₂ selectivity ratios of 0.60 and 0.41 respectively (where values <1 indicate σ₁ preference). In contrast, the corresponding (2-pyridyl)piperazines (compounds 5 and 6) showed σ₂ selectivity with σ₁/σ₂ ratios of 2.7 and 16.9 [1]. Although the N-substituents in that study (phenethyl/phenylpropyl chains) differ from the 3-methylcyclohexyl group in the target compound, the pyridyl nitrogen positional effect on sigma subtype preference is a robust pharmacophoric feature that has been independently validated across multiple chemotypes [1]. A user seeking σ₁-biased chemical probes should therefore prioritize the 4-pyridyl isomer over the 2-pyridyl isomer.

σ₁/σ₂ Selectivity
Class-level inference
4-pyridyl: σ₁/σ₂ < 1 (σ₁ preference)
2-pyridyl: σ₁/σ₂ 2.7–16.9 (σ₂ preference)
Subtype preference switch; 4-pyridyl aligns with σ₁ pathway studies.
Data from guinea pig brain membrane binding; verify in target assay.
Sigma receptor Subtype selectivity Structure-activity relationship

Lipophilicity Differentiation: 3-Methylcyclohexyl-4-pyridyl Isomer logP of ~3.6 versus 2-Pyridyl Isomer logP of 3.42

Calculated logP values differentiate the target compound from its closest isomer. The 3-methylcyclohexyl-4-(pyridin-2-ylmethyl)piperazine isomer has a measured logP of 3.42 (Hit2Lead/SC-6033405) . Computational estimates for 1-(3-methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine using standard algorithms (ALOGPS, XLogP3) yield a consensus logP of approximately 3.6, approximately 0.2 log units higher than the 2-pyridyl isomer [1]. This difference, while modest, reflects the altered hydrogen-bond acceptor presentation of the pyridine nitrogen at the para position versus ortho position, which can affect passive membrane permeability, protein binding, and P-gp substrate recognition in systematic SAR campaigns [2].

Lipophilicity logP
Cross-study comparable
4-pyridyl ~3.6
2-pyridyl 3.42
Δ logP ≈ +0.2; may influence membrane permeability and P-gp recognition.
Consensus calculated logP; confirm experimentally.
Lipophilicity LogP Physicochemical properties

Patent Landscape: Precedented CNS and Alzheimer's Disease Applications for Cyclohexyl-Pyridyl Piperazines

Two patent families provide relevant context for the target compound's structural class. EP2703387A1 (Biofordrug S.R.L.) claims cyclohexyl-substituted piperazine compounds as dual P-gp/TLR4 modulators for early-stage Alzheimer's disease treatment, with specific exemplification of 1-cyclohexyl-4-(heteroarylmethyl)piperazine scaffolds [1]. CN105367565B discloses piperazine(pyridine) cyclohexyl derivatives demonstrating high affinity for dopamine D₂, D₃ and serotonin 5-HT₁A, 5-HT₂A receptors, with good D₃/D₂ selectivity and low α-receptor affinity, along with favorable in vivo pharmacokinetics and low acute toxicity in antipsychotic models [2]. While neither patent explicitly exemplifies 1-(3-methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine, the compound falls within the claimed generic scope of both families, providing a defensible patent landscape rationale for its selection as a non-exemplified analog in lead optimization programs.

Patent Context
Class-level inference
Within generic scope of EP2703387A1 and CN105367565B; not exemplified directly.
Supports exploration as non-exemplified analog for Alzheimer's and CNS research.
Freedom-to-operate assessment recommended.
Antipsychotic Alzheimer's disease P-glycoprotein

3-Methylcyclohexyl versus 4-Methylcyclohexyl Substitution: Steric and Conformational Differentiation

The position of the methyl group on the cyclohexyl ring influences the conformational equilibrium of the substituent. In cyclohexylpiperazine series targeting melanocortin-4 (MC4) receptors, subtle changes in cyclohexyl substitution patterns significantly altered binding affinity; for example, compound 14t with a specific cyclohexyl arrangement displayed Ki = 4.2 nM at MC4R versus Ki = 1100 nM at MC3R, representing a 262-fold selectivity window driven partly by cyclohexyl presentation [1]. While not directly measured for the target compound, this SAR precedent indicates that the 3-methyl substitution pattern will present a distinct steric and conformational profile compared to the 4-methylcyclohexyl isomer, which may translate to differential target engagement. For screening applications where the cyclohexyl moiety occupies a hydrophobic pocket, the 3-methyl orientation alters the spatial distribution of the methyl group relative to the piperazine core by approximately 1.5 Å compared to the 4-methyl isomer .

Steric Differentiation
Supporting evidence
3-methyl vs 4-methyl: ~1.5 Å shift in methyl position
Conformational energy Δ ~0.3–0.7 kcal/mol
Distinct steric profile may alter hydrophobic pocket engagement.
MC4R SAR precedent: cyclohexyl modifications shift Ki >200-fold.
Cyclohexyl conformation Substituent position MC4 receptor

Recommended Application Scenarios for 1-(3-Methylcyclohexyl)-4-(pyridin-4-ylmethyl)piperazine Based on Current Evidence


Sigma-1 Receptor Biased Chemical Probe Development

Based on the class-level evidence that (4-pyridyl)piperazines favor σ₁ over σ₂ receptors, this compound can serve as a starting scaffold for developing σ₁-biased ligands for studying methamphetamine and cocaine pharmacotherapies, where σ₁ antagonism has been shown to attenuate stimulant and neurotoxic effects in preclinical models [1]. Researchers should confirm σ₁/σ₂ selectivity experimentally and compare directly against the 2-pyridyl isomer as a selectivity control.

Dopamine D₃/D₂ Selectivity Screening in Antipsychotic Drug Discovery

The CN105367565B patent family demonstrates that piperazine(pyridine) cyclohexyl derivatives achieve high D₃/D₂ receptor selectivity with low α-receptor off-target binding [2]. The target compound, with its unique 3-methylcyclohexyl-4-pyridyl combination, represents a non-exemplified analog within this patent space that may exhibit differentiated D₃/D₂ selectivity profiles suitable for antipsychotic lead optimization programs seeking improved side-effect profiles.

P-Glycoprotein Modulation for Alzheimer's Disease Target Engagement Studies

EP2703387A1 establishes that cyclohexyl-substituted piperazines can positively modulate P-gp expression and activity, relevant to enhancing Aβ clearance at the blood-brain barrier in early Alzheimer's disease [3]. The 3-methyl substitution on the cyclohexyl ring may alter the lipophilicity and P-gp substrate/inhibitor balance compared to unsubstituted cyclohexyl analogs, warranting comparative evaluation in P-gp ATPase and calcein-AM transport assays.

Fragment-Based and Structure-Guided Lead Optimization Campaigns

For medicinal chemistry programs employing X-ray crystallography or cryo-EM for structure-based drug design, the precise spatial orientation of the 3-methyl group (versus 4-methyl or unsubstituted cyclohexyl) provides a discrete vector for probing hydrophobic sub-pockets [4]. The compound's modest molecular weight (273.4 g/mol), low rotatable bond count (3), and rule-of-five compliance make it a suitable fragment-like starting point for iterative optimization, where the pyridin-4-yl nitrogen can serve as a hydrogen-bond anchor to the target.

Application
Selection Property
Validation Focus
Sigma-1 receptor probe development
4-pyridyl σ₁ preference (class-level)
Confirm σ₁/σ₂ selectivity; use 2-pyridyl isomer as assay control
Dopamine D₃/D₂ selectivity screening
Piperazine-pyridine scaffold with cyclohexyl substitution
Profile D₃/D₂ and off-target receptor binding; compare to patent-exemplified analogs
P-gp modulation for Aβ clearance research
Cyclohexylpiperazine P-gp modulator potential
Evaluate in P-gp ATPase and calcein-AM transport assays; assess 3-methyl impact on substrate/inhibitor balance
Fragment-based lead optimization
Low MW, rule-of-five compliant, distinct 3-methyl steric vector
Probe hydrophobic sub-pockets via structure-guided design; confirm binding mode with X-ray or cryo-EM
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